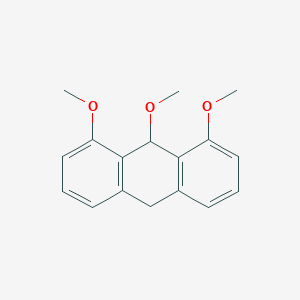![molecular formula C28H28N2O4 B10839894 1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine](/img/structure/B10839894.png)
1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Es un derivado de la timina, una nucleobase que se encuentra en el ADN, y se ha estudiado por sus efectos inhibitorios sobre la timidina cinasa mitocondrial (TK-2) . Este compuesto es de interés debido a su estructura única, que incluye un grupo trifenilmetoxietoxi, lo que lo convierte en una molécula valiosa para diversos estudios bioquímicos y farmacológicos.
Métodos De Preparación
La síntesis de 1-[2-(2-trifenilmetoxietoxi)etil]timina implica varios pasos, que generalmente comienzan con la preparación de los compuestos intermedios. Una ruta sintética común incluye la reacción de 2-(2-hidroxietoxi)etanol con clorhidrato de 4-(clorodifenilmetil)piridina en presencia de una base como la trietilamina . Este intermedio luego se hace reaccionar con timina en condiciones específicas para producir el producto final. Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, a menudo utilizando técnicas avanzadas como la cromatografía para la purificación.
Análisis De Reacciones Químicas
1-[2-(2-Trifenilmetoxietoxi)etil]timina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar en condiciones específicas, a menudo utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden implicar el uso de agentes reductores como el borohidruro de sodio.
Aplicaciones Científicas De Investigación
1-[2-(2-Trifenilmetoxietoxi)etil]timina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar los efectos de los sustituyentes voluminosos sobre la reactividad de la nucleobase.
Medicina: Posibles aplicaciones en terapias antivirales, especialmente dirigidas a virus que dependen de la timidina cinasa para la replicación.
Industria: Se utiliza en el desarrollo de nuevos fármacos y como compuesto de referencia en química analítica.
Mecanismo De Acción
El mecanismo de acción principal de 1-[2-(2-trifenilmetoxietoxi)etil]timina implica la inhibición de la timidina cinasa mitocondrial (TK-2). Esta enzima es crucial para la fosforilación de la timidina, un paso clave en la síntesis de ADN. Al inhibir TK-2, el compuesto interrumpe la replicación del ADN en las mitocondrias, lo que puede conducir a la muerte celular en células que se dividen rápidamente, como las células cancerosas . Los objetivos moleculares y las vías involucradas incluyen la unión del compuesto al sitio activo de TK-2, evitando que la enzima catalice la reacción de fosforilación.
Comparación Con Compuestos Similares
1-[2-(2-Trifenilmetoxietoxi)etil]timina se puede comparar con otros derivados de la timina, como:
2-[2-[1,1-(Difenil)-1-(4-piridil)metoxi]etoxi]etanol: Otro derivado de la timina con efectos inhibitorios similares sobre TK-2.
3'-[4-Aril-(1,2,3-triazol-1-il)]-3'-desoxitimidina: Conocido por su potente e inhibición selectiva de la timidina cinasa mitocondrial humana. La singularidad de 1-[2-(2-trifenilmetoxietoxi)etil]timina radica en su estructura específica, que proporciona propiedades bioquímicas distintas y efectos inhibitorios.
En conclusión, 1-[2-(2-trifenilmetoxietoxi)etil]timina es un compuesto de gran interés en diversos campos científicos debido a su estructura única y sus propiedades bioquímicas. Su síntesis, reactividad química y aplicaciones en investigación y medicina lo convierten en una molécula valiosa para su posterior estudio y desarrollo.
Propiedades
Fórmula molecular |
C28H28N2O4 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
5-methyl-1-[2-(2-trityloxyethoxy)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H28N2O4/c1-22-21-30(27(32)29-26(22)31)17-18-33-19-20-34-28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-16,21H,17-20H2,1H3,(H,29,31,32) |
Clave InChI |
XTVPTIAFWYQSSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)NC1=O)CCOCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dihydroindeno[1,2-c]-pyrazole](/img/structure/B10839818.png)
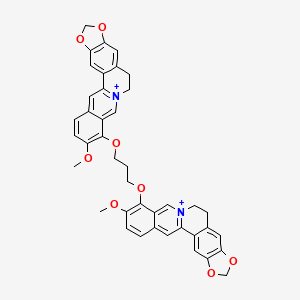
![1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)
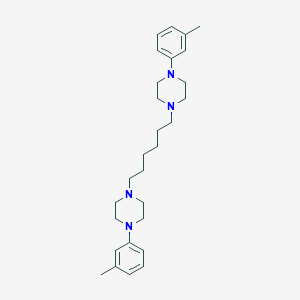
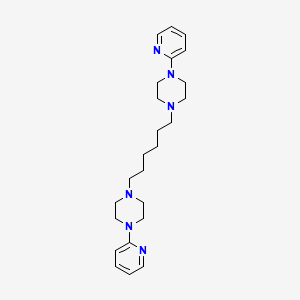
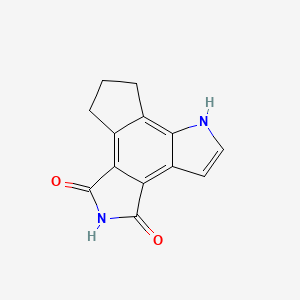
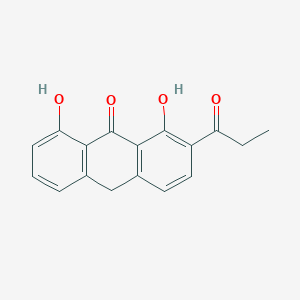
![[2-(Octylamino)-1-phosphono-ethyl]phosphonic acid](/img/structure/B10839858.png)
![[2-(Hexylamino)ethane-1,1-Diyl]bis(Phosphonic Acid)](/img/structure/B10839866.png)

![1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine](/img/structure/B10839881.png)
![1-[3-(3-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839897.png)
